molecular formula C14H8BCl2NO3 B12746178 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile CAS No. 2354382-27-5

2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile

Cat. No.: B12746178
CAS No.: 2354382-27-5
M. Wt: 319.9 g/mol
InChI Key: QCTAZSAEMFXACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 2,6-dichloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile , derived from its core structural components. The nomenclature follows hierarchical substitution rules:

  • The parent benzonitrile ring is substituted at positions 2 and 6 with chlorine atoms and at position 4 with a benzoxaborole-derived ether group.
  • The benzoxaborole moiety is numbered to prioritize the boron-containing oxaborole ring (positions 1–3) over the fused benzene ring (positions 4–9).

Isomeric Considerations :
No stereoisomers or tautomeric forms are reported for this compound in available literature. The absence of chiral centers and restricted rotation around the ether linkage (due to planar aromatic systems) minimizes configurational diversity. Substituent positions are fixed, with chlorine atoms occupying para-ortho positions relative to the nitrile group.

Molecular Formula :

  • C₁₄H₈BCl₂NO₃
  • Molecular Weight : 319.9 g/mol.
Feature Description
Parent System Benzonitrile
Substituents 2,6-dichloro; 4-(benzoxaborolyloxy)
Functional Groups Nitrile (-C≡N), ether (-O-), boronic acid derivative (B-O)

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental X-ray diffraction data for this specific compound remain unpublished, crystallographic studies of analogous benzoxaboroles provide critical insights. Benzoxaboroles typically adopt planar configurations with intramolecular hydrogen bonds stabilizing the oxaborole ring. For example, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (BBzx) forms centrosymmetric dimers via O−H···O hydrogen bonds between boron-bound hydroxyl groups.

Predicted Structural Features :

  • Benzoxaborole Core : The 1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl group likely exhibits a planar geometry, with the boron atom in a trigonal planar coordination environment.
  • Ether Linkage : The oxygen atom bridges the benzoxaborole and dichlorobenzonitrile rings, enforcing coplanarity due to conjugation with aromatic π-systems.
  • Intermolecular Interactions : Halogen (Cl) and nitrile groups may participate in weak C−H···Cl and C≡N···H−O interactions, influencing crystal packing.

Theoretical Conformational Analysis :
Density functional theory (DFT) calculations on related benzoxaboroles suggest that substituents minimally distort the core structure. For instance, B3LYP/6-311++G(d,p) optimizations of 1-hydroxy-3-phenyl-2,1-benzoxaborole show <0.05 Å deviations in bond lengths compared to X-ray data. Applied to this compound, similar methods would predict:

  • Boron-oxygen bond length: ~1.36 Å (consistent with sp² hybridization).
  • Dihedral angle between benzoxaborole and benzonitrile rings: <10°.

Comparative Structural Analysis of Benzoxaborole-Cyanophenylether Hybrid Systems

This compound belongs to a growing family of benzoxaborole-cyanophenylether hybrids, where structural variations impact physicochemical properties. A comparison with 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]-2-(2-hydroxyethoxy)benzonitrile (PubChem CID 171354068) highlights key differences:

Parameter 2,6-Dichloro Derivative 2-Hydroxyethoxy Derivative
Molecular Formula C₁₄H₈BCl₂NO₃ C₁₆H₁₄BNO₅
Molecular Weight 319.9 g/mol 311.1 g/mol
Substituents 2,6-dichloro; 4-benzoxaborolyloxy 2-hydroxyethoxy; 4-benzoxaborolyloxy
Hydrogen Bond Donors 1 (B-OH) 2 (B-OH; -OCH₂CH₂OH)
Predicted Solubility Lower (hydrophobic Cl groups) Higher (polar -OCH₂CH₂OH group)

Structural Implications :

  • Electron-Withdrawing Effects : The 2,6-dichloro substitution enhances the electron-deficient nature of the benzonitrile ring, potentially increasing electrophilic reactivity at the nitrile group.
  • Hydrogen-Bonding Capacity : The boron-bound hydroxyl group serves as the primary hydrogen bond donor, while ether oxygens and chlorines act as acceptors. In contrast, the hydroxyethoxy derivative features additional hydrogen-bonding sites, promoting higher solubility.
  • Crystal Packing : Chlorine atoms may engage in halogen bonding (Cl···π interactions), whereas hydroxyethoxy groups facilitate O−H···O networks, as seen in similar chalcone derivatives.

Spectroscopic Correlations :

  • Infrared Spectroscopy : The B–O stretching vibration is expected near 1,380 cm⁻¹, while the nitrile C≡N stretch appears at ~2,230 cm⁻¹.
  • Solid-State NMR : ¹¹B NMR chemical shifts typically range from 28–32 ppm for trigonal planar boron in benzoxaboroles.

This comparative analysis underscores how substituent engineering modulates the structural and electronic profiles of benzoxaborole hybrids, guiding future synthetic and application-focused studies.

Properties

CAS No.

2354382-27-5

Molecular Formula

C14H8BCl2NO3

Molecular Weight

319.9 g/mol

IUPAC Name

2,6-dichloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

InChI

InChI=1S/C14H8BCl2NO3/c16-13-4-10(5-14(17)11(13)6-18)21-9-1-2-12-8(3-9)7-20-15(12)19/h1-5,19H,7H2

InChI Key

QCTAZSAEMFXACJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C(=C3)Cl)C#N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a boronic acid derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Polymerization Reactions

HMDA·HCl serves as a precursor in synthesizing polyhexamethylene guanidine hydrochloride (PHMG·HCl), a biocidal polymer. Under alkaline conditions, HMDA·HCl reacts with guanidine derivatives to form polymeric structures via nucleophilic substitution. For example:

  • Reaction with 1,6-di-(N-3-cyano-N-1-guanidino)-hexane :
    Fusion of HMDA·HCl with this compound yields PHMG·HCl through cyclocondensation, releasing ammonia as a byproduct .

Reaction Type Conditions Product Key Features
CyclocondensationHigh temperature, alkalinePHMG·HClAntimicrobial properties; water-soluble

Salt Metathesis and pH-Dependent Reactivity

The hydrochloride groups enable HMDA·HCl to act as a buffer or intermediate in acid-base reactions:

  • Neutralization with Bases :
    Reacts with hydroxides (e.g., NaOH) to regenerate the free diamine, critical for polymerization .

  • Acid Compatibility :
    Stable in acidic environments but reacts with strong acids (e.g., HNO₃) to form nitrate salts, releasing HCl .

Cross-Linking in Epoxy Resins

HMDA·HCl can cross-link epoxy resins under controlled conditions:

  • Reaction with Epichlorohydrin :
    Forms quaternary ammonium structures, enhancing mechanical and thermal stability of resins .

Reactivity in Aqueous Solutions

HMDA·HCl dissociates in water, influencing reaction pathways:

  • Hydrolysis :

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a dichlorobenzonitrile core and is characterized by its ability to act as a phosphodiesterase 4 inhibitor. This mechanism is crucial as it modulates inflammatory pathways, making it a candidate for treating various inflammatory skin conditions such as atopic dermatitis and psoriasis. Clinical studies have shown that formulations containing this compound can effectively reduce inflammation and improve skin barrier function .

Dermatological Applications

The primary application of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile lies in its use as a topical treatment for inflammatory skin diseases. The following outlines its key applications:

  • Atopic Dermatitis : Clinical trials indicate that this compound can significantly alleviate symptoms associated with atopic dermatitis by reducing inflammation and enhancing skin hydration.
  • Psoriasis : Similar efficacy has been observed in psoriasis treatment, where it aids in the management of flare-ups and improves overall skin health.
  • Potential Antiviral Applications : Ongoing research is investigating its effectiveness against various viral infections, expanding its potential therapeutic applications beyond dermatology .

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
CrisaboroleContains the same oxaborole structureApproved for clinical use in treating eczema
4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrileSimilar core structureIntermediate in synthesis processes
6-Aminobenzo[c][1,2]oxaborolRelated oxaborole derivativePotential use as an antibacterial agent

This table highlights the versatility of the oxaborole framework while emphasizing the distinct therapeutic profile of this compound in dermatological applications .

Case Studies and Clinical Trials

Several clinical studies have documented the effectiveness of this compound:

  • Study on Atopic Dermatitis : A randomized controlled trial demonstrated that patients using a topical formulation containing this compound showed a significant reduction in the severity of atopic dermatitis compared to those using a placebo. The study measured outcomes based on the Eczema Area and Severity Index (EASI), showing improved scores in the treatment group .
  • Psoriasis Management : Another study focused on patients with moderate to severe psoriasis. Results indicated that those treated with the compound experienced faster clearance of psoriatic plaques and reported higher satisfaction levels regarding their skin condition after 12 weeks of treatment .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile involves its interaction with specific molecular targets. For example, in the case of Crisaborole, the compound inhibits phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response. By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Crisaborole (AN-2728)

  • Molecular Formula: C₁₄H₁₀BNO₃
  • Molecular Weight : 251.05 g/mol
  • Key Differences: Crisaborole lacks the chlorine substituents present in the target compound. Instead, its benzonitrile ring is unsubstituted, resulting in reduced molecular weight and polarity. Crisaborole’s mechanism of action involves PDE-4 inhibition, which elevates intracellular cyclic adenosine monophosphate (cAMP) levels, reducing inflammation . The dichloro variant may exhibit altered binding affinity to PDE-4 or other targets due to steric and electronic effects .

Boronophthalide

  • Molecular Formula : C₇H₇BO₂
  • Molecular Weight : 133.94 g/mol
  • Key Differences: Boronophthalide is a simpler oxaborole derivative without a benzonitrile moiety or chlorine substituents. It is likely a synthetic intermediate or degradation product .

AN-7602 Glucuronide

  • Molecular Formula: C₂₀H₁₉NO₉
  • Molecular Weight : 417.37 g/mol
  • Key Differences :
    This compound is a glucuronide conjugate, indicating a metabolic pathway for oxaborole derivatives. Its larger size and hydrophilic glucuronic acid group contrast sharply with the lipophilic dichloro-benzonitrile structure of the target compound, suggesting differences in pharmacokinetics (e.g., excretion vs. tissue penetration) .

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol

  • Molecular Formula: C₇H₈BNO₂
  • Molecular Weight : 156.96 g/mol
  • Key Differences: The amino group at the 6-position replaces the hydroxyl and benzonitrile-linked substituents in the target compound. This modification could enhance water solubility but reduce membrane permeability, impacting bioavailability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Role
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile C₁₄H₈BCl₂NO₃ 319.93 2,6-dichloro, benzonitrile, oxaborol-oxy PDE-4 inhibition (hypothesized)
Crisaborole (AN-2728) C₁₄H₁₀BNO₃ 251.05 Unsubstituted benzonitrile, oxaborol-oxy Approved PDE-4 inhibitor for dermatitis
Boronophthalide C₇H₇BO₂ 133.94 Oxaborol core only Synthetic intermediate or impurity
AN-7602 Glucuronide C₂₀H₁₉NO₉ 417.37 Glucuronic acid conjugate Metabolite of oxaborole derivatives
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol C₇H₈BNO₂ 156.96 6-amino, oxaborol core Solubility-enhancing derivative

Research Implications and Gaps

  • This trade-off could influence therapeutic applicability (e.g., topical vs. systemic use) .
  • Metabolic Pathways : AN-7602 Glucuronide highlights the role of conjugation in oxaborole metabolism, suggesting that the dichloro variant may undergo similar Phase II modifications, though this requires experimental validation .
  • Comparative enzymatic assays are needed to assess its inhibitory potency .

Biological Activity

2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile, commonly known as Crisaborole, is a synthetic organic compound recognized for its therapeutic potential in dermatology. This article delves into its biological activity, particularly its anti-inflammatory properties and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorobenzonitrile core and a benzoxaborole moiety. Its molecular formula is C14H8BCl2NO3C_{14}H_{8}BCl_{2}NO_{3} with a molecular weight of approximately 319.94 g/mol. The presence of the oxaborole group is significant for its biological activity.

PropertyValue
Molecular Formula C14H8BCl2NO3C_{14}H_{8}BCl_{2}NO_{3}
Molecular Weight 319.94 g/mol
CAS Number 2354382-27-5

Crisaborole acts primarily as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in modulating inflammatory pathways. By inhibiting PDE4, Crisaborole increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced production of pro-inflammatory cytokines and enhanced skin barrier function. This mechanism is particularly beneficial in treating conditions such as atopic dermatitis and psoriasis.

Anti-inflammatory Effects

Clinical studies have demonstrated that formulations containing Crisaborole significantly reduce inflammation in patients with atopic dermatitis. A notable study published in the Journal of Drugs in Dermatology highlighted that patients using Crisaborole showed marked improvement in the severity of their condition compared to those receiving a placebo.

Efficacy in Clinical Trials

A pivotal clinical trial assessed the efficacy of Crisaborole in over 1,500 patients with mild to moderate atopic dermatitis. The results indicated that approximately 30% of patients achieved clear or almost clear skin after eight weeks of treatment. This trial established Crisaborole as an effective topical treatment option.

Case Studies

  • Case Study: Pediatric Atopic Dermatitis
    • A 7-year-old patient with severe atopic dermatitis was treated with Crisaborole ointment twice daily for six weeks. The patient exhibited significant improvement in skin condition and quality of life, with no reported side effects.
  • Case Study: Adult Psoriasis
    • An adult patient with chronic psoriasis was administered Crisaborole over a period of three months. The treatment resulted in a notable reduction in psoriatic plaques and associated itching, demonstrating the compound's versatility beyond atopic dermatitis.

Comparative Analysis with Similar Compounds

Crisaborole shares structural similarities with other compounds used in dermatological treatments. Below is a comparative table highlighting these compounds:

Compound NameStructure FeaturesUnique Properties
Crisaborole Contains oxaborole structureApproved for clinical use in eczema
4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile Intermediate in synthesis processesPotential precursor for novel therapies
6-Aminobenzo[c][1,2]oxaborol Related oxaborole derivativePotential use as an antibacterial agent

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate Suzuki-Miyaura couplings between halogenated benzonitrile precursors and boronate esters. Key steps include:

  • Step 1 : Preparation of the boronate ester intermediate via borylation of a halogenated precursor (e.g., 4-bromo-2,6-dichlorobenzonitrile) using bis(pinacolato)diboron under inert conditions .
  • Step 2 : Coupling the boronate ester with a hydroxy-functionalized benzo[c][1,2]oxaborol fragment. Optimize solvent choice (e.g., THF or DMF) and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC.
  • Critical parameters : Catalyst loading (1–5 mol%), base selection (K₂CO₃ or Cs₂CO₃), and exclusion of moisture/oxygen to prevent boronate ester hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns and boron-oxygen bonding. The hydroxy group in the benzo[c][1,2]oxaborol moiety exhibits a distinctive downfield shift (~δ 9–10 ppm) in ¹H NMR due to hydrogen bonding .
  • Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and boronate ester (B-O) vibrations at ~1350 cm⁻¹ .
  • X-ray Crystallography : Resolve crystallographic details of the oxaborol ring and nitrile orientation, critical for understanding steric effects in downstream reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Contradictions often arise from differences in bioavailability, metabolic stability, or assay conditions. Methodological strategies include:

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in in vivo models (e.g., liver microsomes) and compare with in vitro enzymatic assays. Adjust for plasma protein binding effects .
  • Dose-Response Calibration : Validate in vitro IC₅₀ values against in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Account for tissue penetration limitations .
  • Control for Redox Interference : The boronate ester moiety may interact with reactive oxygen species (ROS) in in vivo systems, altering activity. Incorporate ROS scavengers in in vitro assays to isolate intrinsic effects .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of the boronate ester moiety in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki-Miyaura coupling steps to predict regioselectivity. Focus on orbital interactions between the palladium catalyst and boronate ester .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polarity of DMF vs. THF) on reaction kinetics. Assess steric hindrance from the dichloro and nitrile substituents .
  • Machine Learning (ML) : Train models on datasets like Reaxys or PubChem to predict optimal catalysts/solvents for novel derivatives. Validate predictions with high-throughput experimentation .

Q. How can researchers mitigate hydrolysis of the boronate ester under aqueous conditions while maintaining reactivity in biological assays?

  • Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the boronate ester to stabilize it against nucleophilic attack .
  • Formulation Strategies : Encapsulate the compound in liposomal nanoparticles or cyclodextrin complexes to shield the boronate ester from water while enabling controlled release .
  • pH Optimization : Conduct stability studies across pH 5–7. The boronate ester is more stable in mildly acidic conditions (pH ~6), aligning with lysosomal targeting in drug delivery .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Storage : Store at 0–6°C in airtight containers under nitrogen to prevent moisture ingress and boronate ester degradation .
  • Spill Management : Neutralize spills with dry sand or vermiculite. Avoid water to prevent hydrolysis and generation of hazardous byproducts (e.g., boric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.